molecular formula C17H13Cl2N3O3S B2972279 2,5-dichloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 922812-90-6

2,5-dichloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B2972279
CAS No.: 922812-90-6
M. Wt: 410.27
InChI Key: XCYAKOOEVHPQEJ-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a complex structure with multiple functional groups, including chloro, methoxy, and sulfonamide groups, which contribute to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core pyridazine ring. One common approach is to start with 6-methoxypyridazine-3-carboxylic acid, which undergoes a series of reactions to introduce the phenyl and sulfonamide groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The chloro groups can be oxidized to form chloro derivatives.

  • Reduction: : The compound can be reduced to remove chlorine atoms or other substituents.

  • Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Nucleophiles such as ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of dichloro derivatives.

  • Reduction: : Formation of dechlorinated products.

  • Substitution: : Formation of various amine derivatives.

Scientific Research Applications

Chemistry and Biology

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe or inhibitor in biochemical assays to study enzyme activities or receptor interactions.

Medicine

In the medical field, 2,5-dichloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

Industry

In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as an inhibitor, it may bind to a specific enzyme or receptor, blocking its activity. The molecular targets and pathways involved would be determined by the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichloro-N-(3-(6-methoxy-3-pyridazinyl)phenyl)benzenesulfonamide

  • 2,5-Dichloro-N-(3-(6-methoxy-4-pyridazinyl)phenyl)benzenesulfonamide

  • 2,5-Dichloro-N-(3-(6-methoxy-5-pyridazinyl)phenyl)benzenesulfinamide

Uniqueness

2,5-Dichloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide is unique due to its specific arrangement of functional groups and its potential applications in various fields. Its distinct structure allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2,5-dichloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O3S/c1-25-17-8-7-15(20-21-17)11-3-2-4-13(9-11)22-26(23,24)16-10-12(18)5-6-14(16)19/h2-10,22H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYAKOOEVHPQEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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